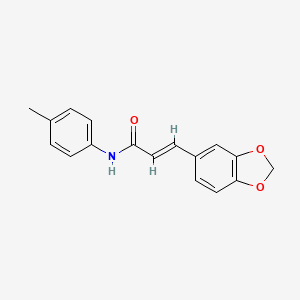

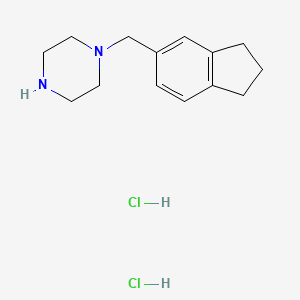

![molecular formula C14H10Cl2O3 B3034239 3-[(3,4-二氯苄基)氧基]苯甲酸 CAS No. 148255-31-6](/img/structure/B3034239.png)

3-[(3,4-二氯苄基)氧基]苯甲酸

描述

Synthesis Analysis

The synthesis of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid is not explicitly detailed in the provided papers. However, a related compound, 3,5-dichloro benzoic acid, was synthesized from o-amino benzoic acid using chlorine and diazotization, achieving yields over 70% under optimal conditions . This suggests that a similar approach could potentially be adapted for the synthesis of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid by introducing the appropriate dichlorobenzyl ether group at the correct stage of the synthesis.

Molecular Structure Analysis

While the molecular structure of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid is not directly analyzed in the papers, related compounds have been studied. For example, the molecular structure and vibrational spectra of 3,5-di-tert-butyl-4-hydroxy benzoic acid were evaluated using quantum chemical calculations and spectroscopic techniques . Similarly, the structure of 3-benzoylbenzoic acid oxime was determined crystallographically, revealing insights into the conformation and hydrogen bonding of the molecule . These studies indicate that advanced techniques such as X-ray crystallography, NMR, and computational methods are valuable tools for analyzing the structure of benzoic acid derivatives.

Chemical Reactions Analysis

The provided papers do not discuss the chemical reactions of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid specifically. However, benzoic acid derivatives are known to participate in various chemical reactions. For instance, a catalytic oxidative system using 3-(dichloroiodo)benzoic acid was developed for the oxidation of alcohols and sulfides in water, showcasing the reactivity of benzoic acid derivatives in oxidation reactions . This implies that 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid could also be involved in similar oxidative processes or other types of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-[(3,4-Dichlorobenzyl)oxy]benzoic acid are not directly reported in the papers. However, the properties of similar compounds, such as 4-(3-Benzoylthioureido)benzoic acid, were characterized using various spectroscopic techniques, and the compound was examined crystallographically . These studies provide a framework for understanding how the physical and chemical properties of benzoic acid derivatives can be characterized and analyzed.

科学研究应用

镧系配合物的合成和发光

3-[(3,4-二氯苄基)氧基]苯甲酸衍生物已被探索用于合成镧系配位化合物,从而影响它们的光物理性质。Sivakumar 等人 (2010) 使用 4-苄氧基苯甲酸衍生物合成了镧系配合物,以研究取代基对配体光致发光的影响。他们发现给电子基团和吸电子基团显着影响 Tb(3+) 配合物的发光效率。该研究突出了这些化合物在为光电器件开发具有定制光物理性质的材料中的潜在应用 (Sivakumar, Reddy, Cowley, & Vasudevan, 2010)。

氯苯甲酸的生物降解

氯代苯甲酸(包括 3,4-二氯苯甲酸)的环境持久性和生物降解一直是研究的重点,因为它们在农业中使用并作为氯代污染物的代谢物形成。Alqudah 等人 (2014) 研究了从废水中分离出的耶氏棒状杆菌对 3,4-二氯苯甲酸的生物降解。他们优化了生物降解条件,展示了微生物过程在环境中解毒氯代有机化合物中的潜力 (Alqudah, Tarawneh, Alkafaween, & Saad, 2014)。

氧化转化

已研究纳米零价铁 (nZVI) 诱导水中有机化合物氧化转化的能力,包括苯甲酸到对羟基苯甲酸。Joo 等人 (2005) 利用苯甲酸转化作为探针反应来评估 nZVI 的氧化能力,突出了其在水中有机污染物氧化处理中的潜力。这项研究为 nZVI 在环境修复过程中的应用开辟了道路 (Joo, Feitz, Sedlak, & Waite, 2005)。

未来方向

作用机制

Mode of Action

Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and properties, which may affect its interaction with its targets.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.

属性

IUPAC Name |

3-[(3,4-dichlorophenyl)methoxy]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3/c15-12-5-4-9(6-13(12)16)8-19-11-3-1-2-10(7-11)14(17)18/h1-7H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODBHSUSMBSBNSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC(=C(C=C2)Cl)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

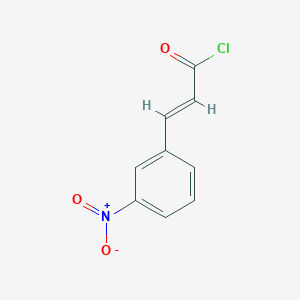

![Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3034158.png)

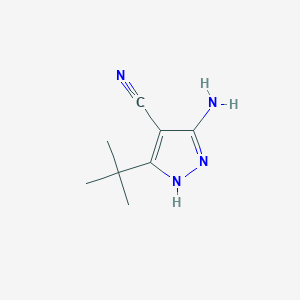

![2-Benzyl-2,5-diazaspiro[3.4]octan-1-one](/img/structure/B3034161.png)

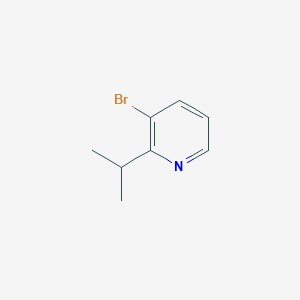

![5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B3034164.png)

![2',2'-Dimethylspiro[1,3-dihydroindene-2,5'-1,3-dioxane]-4',6'-dione](/img/structure/B3034166.png)

![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)

![3-amino-N-[2-(1H-indol-3-yl)ethyl]propanamide hydrochloride](/img/structure/B3034170.png)

![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)

![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)

![(2S)-hydroxy[(phenylcarbonyl)amino]ethanoic acid](/img/structure/B3034177.png)